molecular formula C9H9N3O2 B3031976 1-Ethyl-5-nitro-1H-benzo[D]imidazole CAS No. 90349-15-8

1-Ethyl-5-nitro-1H-benzo[D]imidazole

Cat. No.: B3031976
CAS No.: 90349-15-8
M. Wt: 191.19 g/mol
InChI Key: GINJOHOCISEINH-UHFFFAOYSA-N
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Description

1-Ethyl-5-nitro-1H-benzo[D]imidazole (CAS 90349-15-8) is a high-purity benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a benzimidazole core, which is a privileged scaffold in pharmacology due to its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions . The molecular formula is C9H9N3O2, and it has a molecular weight of 191.19 g/mol . This specific derivative is characterized by an ethyl substituent at the 1-position and a nitro group at the 5-position of the benzimidazole ring system. Benzimidazole derivatives are extensively studied for their wide spectrum of biological activities. They are key structural motifs in the development of potential therapeutic agents with anticancer, antibacterial, antifungal, and antiviral properties . In particular, nitro-substituted benzimidazoles are a notable class in oncology research. The structural flexibility of the benzimidazole core allows for the synthesis of numerous derivatives, enabling detailed Structure-Activity Relationship (SAR) studies to optimize their therapeutic potential, such as DNA interaction and enzyme inhibition . Researchers value this compound as a versatile synthon or building block for designing and synthesizing more complex molecules. It is strictly for professional laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It is not for human consumption.

Properties

IUPAC Name

1-ethyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-10-8-5-7(12(13)14)3-4-9(8)11/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINJOHOCISEINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392649
Record name 1-ethyl-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

90349-15-8
Record name 1-Ethyl-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90349-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-ethyl-5-nitrobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole can be synthesized through various methods. One common approach involves the nitration of 1-ethylbenzimidazole. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available starting materials. The process includes the synthesis of 1-ethylbenzimidazole followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-nitro-1H-benzo[D]imidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-Ethyl-5-amino-1H-benzo[D]imidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-5-nitro-1H-benzo[D]imidazole exhibits a range of biological activities that make it a candidate for various pharmacological applications:

  • Antiviral Activity : Research has shown that benzimidazole derivatives can inhibit several viruses. For instance, certain derivatives have demonstrated significant antiviral effects against enteroviruses and herpes simplex virus (HSV), with some compounds achieving IC50 values lower than standard antiviral drugs like ribavirin . The antiviral potential of this compound could be explored further in this context.
  • Anti-inflammatory Effects : Compounds within the benzimidazole class have been reported to exhibit anti-inflammatory properties. For example, derivatives have shown notable inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies indicate that certain benzimidazole derivatives possess IC50 values significantly lower than established anti-inflammatory drugs like diclofenac .
  • Anticancer Properties : Several studies highlight the anticancer potential of benzimidazole derivatives. For instance, compounds bearing the benzimidazole moiety have been synthesized and tested against various cancer cell lines (e.g., A-549, HCT-116). Some derivatives exhibited potency comparable to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several case studies have documented the efficacy and application of this compound:

StudyFocusFindings
Xue et al. (2011)Antiviral ActivityIdentified potent inhibition against enteroviruses with IC50 values < 2 μg/ml for certain derivatives .
Moneer et al. (2016)Anti-inflammatory EffectsReported significant COX inhibition with IC50 values lower than standard drugs .
Sharma et al. (2017)Analgesic ActivityDemonstrated notable analgesic effects in animal models compared to aspirin .

Mechanism of Action

The mechanism of action of 1-ethyl-5-nitro-1H-benzo[D]imidazole depends on its specific application. In antimicrobial studies, the nitro group is believed to play a crucial role in its activity. The compound may interfere with the synthesis of nucleic acids or disrupt the function of essential enzymes in microorganisms. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues

A. 2-Ethyl-5-nitro-1H-benzimidazole (Positional Isomer)

  • Structural Difference : The ethyl group is attached to the 2-position nitrogen instead of the 1-position.
  • Impact : Positional isomerism affects electronic distribution. The 1-ethyl substitution in the target compound may enhance steric accessibility for reactions at the 2-position, whereas the 2-ethyl isomer could exhibit different solubility or crystallinity due to altered hydrogen-bonding patterns .

B. Ethyl 1-ethyl-5-nitro-1H-imidazole-2-carboxylate

  • Structural Difference: A non-fused imidazole ring with ester and ethyl substituents.
  • Impact : The absence of the fused benzene ring reduces aromatic stabilization, likely lowering thermal stability and altering reactivity toward electrophiles like ozone. The nitro group in this compound may participate in intramolecular interactions with the ester group, unlike the target compound .

C. 1-Allyl-5-nitro-1H-benzimidazole

  • Structural Difference : An allyl group replaces the ethyl substituent.
Chemical Reactivity

A. Ozonolysis Sensitivity

  • Imidazole vs. Benzimidazole : Imidazole reacts with ozone at a rate constant of $ k = 1.7 \times 10^5 \, \text{M}^{-1} \text{s}^{-1} $ (pH 7), while pyrazole reacts more slowly ($ k = 56 \, \text{M}^{-1} \text{s}^{-1} $) .
  • Nitro Group Effect : The electron-withdrawing nitro group in the target compound likely reduces electron density on the benzimidazole ring, decreasing susceptibility to ozone attack compared to unsubstituted benzimidazoles. This mirrors findings for hydroxypyrazoles, where electron-deficient rings exhibit lower reactivity .

B. Hydrolysis and Stability

  • Nitro-Substituted Derivatives : The nitro group enhances stability against hydrolysis but may increase susceptibility to reductive degradation. For example, formamide derivatives of nitro-imidazoles show moderate biodegradability, suggesting environmental persistence .
Physical and Crystallographic Properties
  • Melting Points : Nitro-substituted benzimidazoles generally exhibit higher melting points due to polarity and hydrogen bonding. For example, 2-ethyl-5-nitro-1H-benzimidazole melts at 57% yield, while ethyl 1-methyl-1H-benzimidazole-5-carboxylate has a reported melting point of 165–168°C .
  • Crystal Packing : Derivatives like ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzimidazole-5-carboxylate form stable crystals via C–H···π and π···π interactions. The target compound’s crystallinity may depend on ethyl and nitro group orientations .

Biological Activity

1-Ethyl-5-nitro-1H-benzo[D]imidazole is a member of the benzimidazole family, characterized by its unique structure that includes an ethyl group and a nitro group. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C10H10N4O2
  • Molecular Weight: 218.21 g/mol

Key Features:

  • The compound contains a fused benzene and imidazole ring system.
  • The presence of the nitro group at the fifth position is significant for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It may act as an inhibitor for various enzymes by binding to active sites, disrupting normal cellular functions.
  • Receptor Interaction: The compound can interact with specific receptors, influencing cellular signaling pathways.
  • Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of benzimidazoles exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus (including MRSA), and fungi such as Candida albicans.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus< 1High
Escherichia coli125Moderate
Candida albicans< 10High
Mycobacterium smegmatis250Moderate

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compound against these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It exhibits cytotoxic effects against different cancer cell lines, including liver (HUH7) and breast (MCF7) cancer cells.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Comparison with Standard Drugs
HUH711.69Comparable with Camptothecin
MCF79.32Comparable with 5-Fluorouracil

These findings suggest that the compound may serve as a potential therapeutic agent in cancer treatment .

Other Biological Activities

In addition to antimicrobial and anticancer activities, this compound has shown promise in:

  • Anti-inflammatory Effects: Inhibiting inflammatory pathways.
  • Antidiabetic Properties: Potentially affecting glucose metabolism.
  • Antiviral Activities: Showing efficacy against certain viral infections .

Case Studies

Several studies have reported on the biological efficacy of benzimidazole derivatives, including this compound:

  • Study on Antimicrobial Efficacy: A study demonstrated that this compound exhibited high activity against MRSA strains with an MIC < 1 µg/mL, highlighting its potential in treating resistant bacterial infections .
  • Anticancer Research: Another investigation revealed that certain derivatives had significant cytotoxic effects on cancer cell lines, indicating their potential role in chemotherapy regimens .
  • Inflammation Model Studies: Research indicated that compounds similar to this compound could reduce inflammation markers in animal models .

Q & A

Q. How can the synthesis of 1-Ethyl-5-nitro-1H-benzo[D]imidazole be optimized for improved yields and purity?

  • Methodological Answer : Optimization involves selecting appropriate solvents, catalysts, and reaction conditions. For example, using dimethyl sulfoxide (DMSO) as a solvent with acetyl chloride and sodium carbonate under reflux (1 hour) achieved yields >80% for similar benzimidazole derivatives . Stirring time (10 minutes) and post-reaction extraction with ethyl acetate are critical for purity. Recrystallization from ethanol further enhances purity . Lower yields in alternative methods (e.g., phosphorous oxychloride-mediated cyclization) suggest solvent polarity and temperature control are key variables .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR, FTIR, and HRMS is essential. For instance:
  • NMR : Aromatic protons appear at δ 8.35–8.28 ppm (nitro-substituted benzene), while the ethyl group shows signals near δ 1.4–1.6 ppm (triplet) and δ 4.2–4.4 ppm (quartet) .
  • FTIR : Nitro groups exhibit asymmetric/symmetric stretching at 1550 cm1^{-1} and 1348 cm1^{-1}, while C=N imidazole vibrations occur at ~1602 cm1^{-1} .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 273.03 for chloro-nitro derivatives) .

Q. How does solvent choice influence the synthesis and reactivity of nitro-substituted benzimidazoles?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in condensation reactions, while protic solvents (e.g., ethanol) improve recrystallization purity. For example, DMF facilitated maleimide-imidazole adduct formation in epoxy curing agents, whereas water extraction minimized byproducts in benzimidazole synthesis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies between experimental and theoretical structural data?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G*) predicts optimized geometries and electronic properties. For 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, DFT-derived bond lengths and angles matched X-ray data within 0.02 Å, validating experimental observations. Discrepancies in dihedral angles (e.g., 61.73° vs. DFT-predicted 58.9°) highlight steric effects not fully captured computationally .

Q. What strategies address contradictions in crystallographic data interpretation for nitro-benzimidazoles?

  • Methodological Answer : Use Mercury CSD 2.0 for packing similarity analysis and void visualization. For 2-(naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole, Mercury identified planar deviations (0.0258 Å) and dihedral angles (61.955°), resolving ambiguities in torsion angles caused by nitro group steric effects .

Q. How can molecular docking and ADMET analysis guide the design of this compound derivatives for EGFR inhibition?

  • Methodological Answer :
  • Docking : AutoDock Vina or similar tools assess binding affinities to EGFR active sites (e.g., binding energy ≤-8.5 kcal/mol for potent derivatives). Substituents like chloro or methoxy groups enhance hydrophobic interactions .
  • ADMET : SwissADME predicts bioavailability (e.g., Lipinski compliance), while ProTox-II evaluates toxicity (e.g., LD50_{50} >500 mg/kg for low-risk compounds) .

Key Considerations for Data Contradictions

  • Synthesis Yields : High yields (83–85%) in DMSO vs. lower yields (~70%) in phosphorous oxychloride suggest solvent-dependent reactivity.
  • Spectroscopic Data : Discrepancies in 1^1H NMR shifts (e.g., δ 8.18 ppm vs. δ 8.35 ppm for nitro protons) may arise from solvent polarity or crystallinity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-5-nitro-1H-benzo[D]imidazole
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1-Ethyl-5-nitro-1H-benzo[D]imidazole

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